3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO2/c1-17(23-2,12-5-3-4-6-15(12)20)10-21-16(22)11-7-8-13(18)14(19)9-11/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYZHIJAVJYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(2-fluorophenyl)-2-methoxypropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(2-fluorophenyl)-2-methoxypropylamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and modifications, leading to new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Antimicrobial Properties : Research indicates that 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary investigations have highlighted its potential anticancer properties. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies conducted by the National Cancer Institute revealed significant efficacy against human tumor cells with mean growth inhibition values indicating its potential as an anticancer agent .
Medicine
- Therapeutic Applications : The compound is being explored for its therapeutic effects in treating various diseases, including cancer and infections. Its mechanism of action may involve the modulation of specific molecular targets within cells, leading to altered cellular signaling pathways .
Table 1: Summary of Biological Activities
Table 2: Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3,4-Dichlorobenzoyl chloride, 2-(2-fluorophenyl)-2-methoxypropylamine |
| Base | Triethylamine or pyridine |
| Solvent | Dichloromethane or tetrahydrofuran |
| Purification Method | Recrystallization or column chromatography |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial colonies at varying concentrations, suggesting its potential use as a new antibiotic .
- Anticancer Activity Assessment : In vitro tests conducted on human cancer cell lines showed that this compound inhibited cell growth effectively. The study employed a single-dose assay across multiple cancer types, revealing an average growth inhibition rate that supports further investigation into its mechanism and therapeutic potential .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Active Benzamide Derivatives
(a) AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)
- Structure: Features a dimethylamino-substituted cyclohexylmethyl group instead of the fluorophenyl-methoxypropyl chain.
- Key Difference: The cyclohexylmethyl-dimethylamino group in AH-7921 likely enhances lipophilicity and central nervous system penetration compared to the target compound’s fluorophenyl-methoxypropyl group, which may reduce blood-brain barrier permeability.
(b) U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
- Structure: Contains a dimethylamino-cyclohexyl group and an N-methyl substitution.
- Activity: Potent synthetic opioid, now controlled internationally due to high abuse liability .
- Key Difference: The N-methyl and cyclohexyl groups in U-47700 contribute to stronger opioid receptor binding, whereas the target compound’s methoxypropyl-fluorophenyl group may redirect activity toward non-opioid targets.
(c) Isopropyl 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide
- Structure: Includes an isopropyl ester and dimethylamino-cyclohexyl substituent.
- Regulatory Status : Listed in a 2024 U.S. legislative bill, indicating emerging regulatory scrutiny .
- Key Difference : The isopropyl ester may increase volatility or alter metabolic pathways compared to the target compound’s methoxypropyl chain.
Agrochemical Benzamide Derivatives
(a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Substituted with a trifluoromethyl group and isopropoxy-phenyl chain.
- Use : Fungicide targeting succinate dehydrogenase in fungi .
- Key Difference : The trifluoromethyl group enhances pesticidal activity, while the target compound’s dichloro and fluorine substituents suggest divergent biological targets.
(b) Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
- Structure : Contains ethoxymethoxy and dichlorophenyl groups.
- Use : Herbicide inhibiting cell wall synthesis in plants .
- Key Difference : The ethoxymethoxy chain in etobenzanid improves plant tissue penetration, contrasting with the target compound’s fluorophenyl group, which may prioritize mammalian receptor interactions.
Structural and Functional Analysis Table
Critical Analysis of Substituent Effects
- Halogenation : The 3,4-dichloro substitution in the target compound and its analogs is common in bioactive molecules, enhancing electrophilic interactions with receptors. Fluorine in the phenyl ring may confer metabolic stability over chlorine.
- Amino and Alkoxy Groups: Dimethylamino groups in AH-7921 and U-47700 facilitate opioid receptor binding, while methoxy or ethoxymethoxy chains in agrochemicals improve solubility and tissue penetration.
- Regulatory Trends : Structural analogs with psychoactive properties (e.g., AH-7921, U-47700) face strict controls, suggesting the target compound may undergo similar scrutiny if opioid-like activity is confirmed .
Biological Activity
3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a dichlorobenzamide core with a fluorophenyl and methoxypropyl substituent, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors. Notably, studies have focused on its effects on cholinesterase enzymes, which are critical in neurotransmission.
Enzyme Inhibition
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound is hypothesized to involve:
- Molecular Interactions : Binding affinity to the active sites of cholinesterases alters enzyme conformation and activity.
- Structural Compatibility : The presence of fluorine and chlorine atoms may enhance lipophilicity and membrane permeability, facilitating cellular uptake .
Case Study 1: Cholinesterase Inhibition
In a study assessing new derivatives of benzamides for cholinesterase inhibition, this compound was included among tested compounds. Results indicated a significant inhibition rate compared to control groups .
Case Study 2: Antimicrobial Potential
A related compound with similar substituents demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties warranting further investigation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
